molecular formula C20H23N3OS B2928817 N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-29-9

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2928817
CAS RN: 897459-29-9
M. Wt: 353.48
InChI Key: FRKWAUCIYZAVTL-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” is a novel compound bearing an imidazo[2,1-b]thiazole scaffold . This compound was designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The synthesis process is based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The synthesis process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231–233 °C . The yield of the synthesis process is 62% .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide" involves a variety of chemical reactions aimed at introducing different functional groups to achieve desired properties. For instance, a study explored the synthesis of 2-Mercaptobenzimidazole derivatives, demonstrating the versatility of these compounds in generating a wide range of chemical structures with potential biological activities (Devi, Shahnaz, & Prasad, 2022). Another research focused on the NMR characterization of a novel 1,3,4-Oxadiazole derivative containing a Benzimidazole moiety, highlighting the importance of structural analysis in understanding the properties of these compounds (Ying-jun, 2012).

Antimicrobial and Antituberculosis Activities

Several studies have investigated the antimicrobial and antituberculosis activities of compounds related to "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide". For example, the synthesis and evaluation of Cycloalkylidenehydrazide and 4-Aza-1-thiaspiro[4.5]decan-3-one derivatives of Imidazo[2][1-b]thiazole have shown promising antituberculosis activity (Ulusoy, 2002). Another research on the synthesis, characterization, and antimicrobial activity of Thiazole, Bisthiazole, Pyridone, and Bispyridone derivatives indicates their potential as antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

Anticancer Screening

The anticancer properties of "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide" and its analogs have also been a significant area of research. A study on the synthesis, molecular modeling, and anticancer screening of new Imidazothiadiazole analogs revealed that certain derivatives exhibit potent cytotoxic results against breast cancer, showcasing the therapeutic potential of these compounds in cancer treatment (Abu-Melha, 2021).

Future Directions

The future directions for this compound could involve further optimization of the synthesis process and more extensive testing of its biological activity. Given its potential cytotoxic activity against human cancer cell lines , it could be further developed as a potential anticancer agent.

Mechanism of Action

Target of Action

It’s indicated that the compound has shown cytotoxic activity against human cancer cell lines .

Mode of Action

It’s suggested that the compound has a higher inhibitory rate on vegfr2 , which is a key receptor in angiogenesis, a process that is often upregulated in cancer.

Biochemical Pathways

Given its inhibitory effect on vegfr2 , it can be inferred that it may affect angiogenesis and other related pathways.

Result of Action

The compound has shown potential inhibitory effects against the MDA-MB-231 cell line with an IC50 of 1.4 μM, which is better than sorafenib (IC50 = 5.2 μM). It also showed more selectivity against MDA-MB-231 than the HepG2 cell line .

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-22(16-10-6-3-7-11-16)19(24)12-17-14-25-20-21-18(13-23(17)20)15-8-4-2-5-9-15/h2,4-5,8-9,13-14,16H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKWAUCIYZAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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